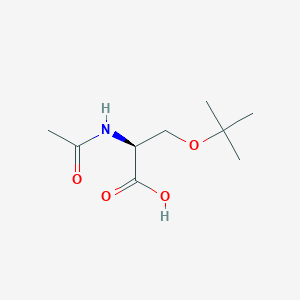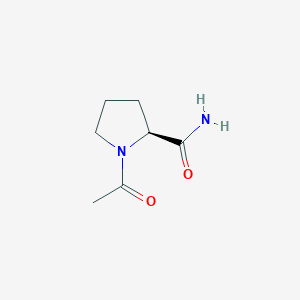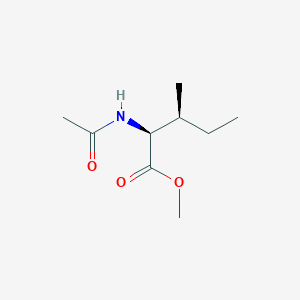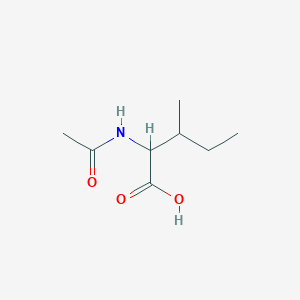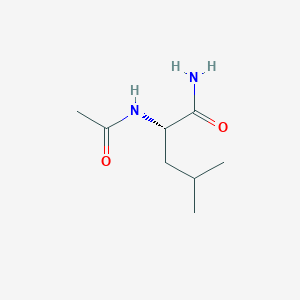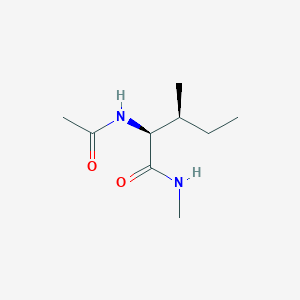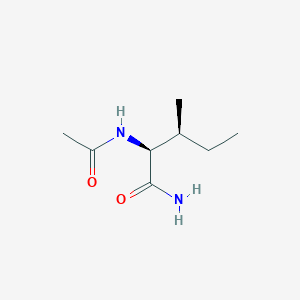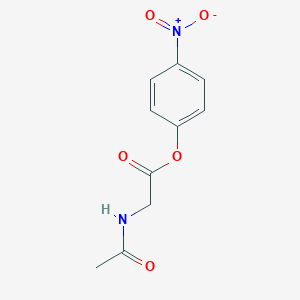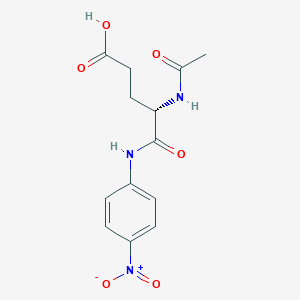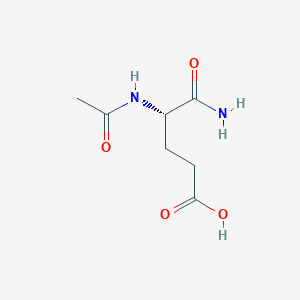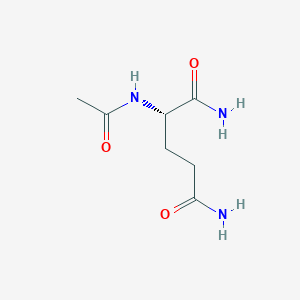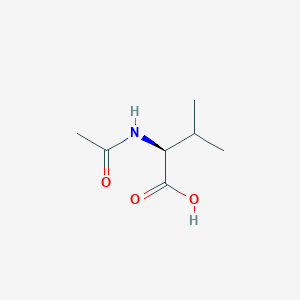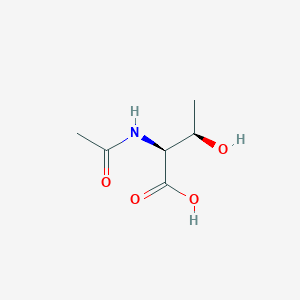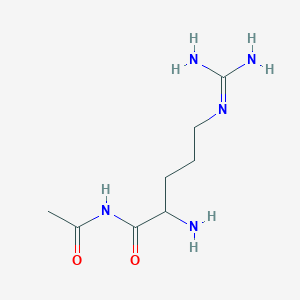
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group and an aminoiminomethyl group, contributing to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- typically involves the reaction of specific amines with acylating agents under controlled conditions. One common method includes the use of potassium acyltrifluoroborates (KATs) and amines, which are rapidly oxidized to form the desired amide . This method is advantageous due to its efficiency and the ability to conduct the reaction in the presence of various functional groups.
Industrial Production Methods
Industrial production of this compound often employs electrosynthesis, a greener and more sustainable approach. Electrosynthesis allows for the preparation of amides without the need for coupling agents, reducing the environmental impact of the production process . This method is particularly important in the pharmaceutical industry, where the demand for amides is high.
化学反応の分析
Types of Reactions
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of secondary or tertiary amides.
Substitution: The acetylamino and aminoiminomethyl groups can participate in substitution reactions, forming new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often require specific catalysts to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex amides, while reduction can yield secondary or tertiary amides with different functional groups.
科学的研究の応用
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds and polymers.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Known for its medicinal importance and used in the synthesis of various heterocyclic compounds.
2-Methoxyphenyl isocyanate: Employed for the protection and deprotection of amino groups in organic synthesis.
Uniqueness
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
64365-27-1 |
|---|---|
分子式 |
C10H13ClFNO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15) |
InChIキー |
FHEHCZJLZDLUAW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C(CCCN=C(N)N)N |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N.Cl |
Key on ui other cas no. |
64282-12-8 |
ピクトグラム |
Irritant |
同義語 |
H-P-FLUORO-DL-PHE-OMEHCL; 64282-12-8; 4-Fluoro-DL-phenylalaninemethylesterhydrochloride; methyl2-amino-3-(4-fluorophenyl)propanoatehydrochloride; SCHEMBL3498946; CTK8F5952; H-p-Fluoro-DL-Phe-OMe.HCl; H-P-FLUORO-DL-PHE-OMEHCL; MolPort-020-004-769; 7216AH; KM0839; NSC523088; MCULE-1562203633; NSC-523088; AM001912; FT-0698747; 3B3-064405 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


